molecular formula C24H20F2N4O B11580272 [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11580272
M. Wt: 418.4 g/mol
InChI Key: XKBLXGGMIBMUFN-UHFFFAOYSA-N
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Description

1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a difluoromethyl group, a methylphenyl group, and a carbonyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is further linked to a dihydroindole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-2,3-DIHYDRO-1H-INDOLE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-2,3-DIHYDRO-1H-INDOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-2,3-DIHYDRO-1H-INDOLE is unique due to its specific combination of functional groups and its structural complexity

Properties

Molecular Formula

C24H20F2N4O

Molecular Weight

418.4 g/mol

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H20F2N4O/c1-14-7-9-16(10-8-14)19-12-21(22(25)26)30-23(28-19)18(13-27-30)24(31)29-15(2)11-17-5-3-4-6-20(17)29/h3-10,12-13,15,22H,11H2,1-2H3

InChI Key

XKBLXGGMIBMUFN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)C

Origin of Product

United States

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